(S)-2-acetoxy-3-methylbutanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
18667-97-5 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S)-2-acetyloxy-3-methylbutanoic acid |
InChI |
InChI=1S/C7H12O4/c1-4(2)6(7(9)10)11-5(3)8/h4,6H,1-3H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
SHYABMSJIGYKIG-LURJTMIESA-N |
SMILES |
CC(C)C(C(=O)O)OC(=O)C |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)OC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)O)OC(=O)C |
Origin of Product |
United States |
Stereochemical Principles and Analytical Characterization for S 2 Acetoxy 3 Methylbutanoic Acid
Fundamental Concepts of Chirality and Enantiomerism
Chirality is a fundamental property of molecules that exist in two non-superimposable mirror image forms, much like a pair of human hands. These mirror-image isomers are known as enantiomers. They share the same molecular formula and connectivity of atoms but differ in the three-dimensional arrangement of their atoms in space. This seemingly subtle difference can lead to profound variations in their biological activities and physical properties.
Enantiomeric Purity and its Significance in Chiral Compound Research
Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer in a mixture. wisdomlib.org It is a critical parameter in the research and development of chiral compounds, particularly in the pharmaceutical and agrochemical industries. numberanalytics.com The significance of enantiomeric purity lies in the fact that enantiomers of a chiral compound can exhibit markedly different, and sometimes opposing, biological effects. nih.gov
In pharmaceutical research, one enantiomer of a drug may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even cause adverse effects. numberanalytics.com Therefore, achieving a high enantiomeric purity is essential to ensure the safety and efficacy of chiral drugs. wisdomlib.org The biological activity of a drug can be critically dependent on the degree of enantiomeric purity. nih.gov
Similarly, in the field of agrochemicals, such as pesticides and herbicides, the desired biological activity often resides in a single enantiomer. Using an enantiomerically pure form can enhance efficacy and minimize the potential for environmental impact. numberanalytics.com In protein synthesis and asymmetric synthesis utilizing chiral building blocks, high enantiomeric purity is crucial to ensure the correct three-dimensional structure and function of the resulting molecules. researchgate.net
The determination and control of enantiomeric purity are thus paramount in the synthesis and application of chiral compounds like (S)-2-acetoxy-3-methylbutanoic acid.
Diastereomeric Derivative Formation for Stereochemical Discrimination
Since enantiomers possess identical physical properties in an achiral environment, their direct separation and analysis can be challenging. A common and effective strategy to overcome this is to convert the mixture of enantiomers into a mixture of diastereomers. libretexts.org Diastereomers are stereoisomers that are not mirror images of each other and, importantly, have different physical properties, such as melting points, boiling points, and solubility. pharmacy180.com
This conversion is achieved by reacting the enantiomeric mixture with a single, enantiomerically pure reagent known as a chiral derivatizing agent (CDA) or chiral resolving agent. wikipedia.org This reaction forms a new pair of compounds that are diastereomers. For a racemic mixture of a chiral acid, reaction with a single enantiomer of a chiral base will produce a mixture of diastereomeric salts. libretexts.org
The resulting diastereomers can then be separated using standard laboratory techniques like crystallization or chromatography. libretexts.org Once separated, the original enantiomers can be recovered by cleaving the bond formed with the chiral auxiliary. This process, known as resolution, allows for the isolation of the individual enantiomers from a racemic mixture. libretexts.org The efficiency of this discrimination is often enhanced when the interacting species are sterically constrained, as conformational rigidity can amplify the steric differences between the diastereomeric pairs. rsc.org
Spectroscopic Methods for Stereochemical Assignment
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the elucidation of the three-dimensional structure of molecules, including the determination of stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. While enantiomers exhibit identical NMR spectra in achiral solvents, their differentiation becomes possible through the use of chiral environments or by converting them into diastereomers. wikipedia.orglibretexts.org
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of individual hydrogen and carbon atoms within a molecule. The chemical shift (δ), measured in parts per million (ppm), is a key parameter that indicates the electronic environment of a nucleus. docbrown.infodocbrown.info
In a molecule like this compound, each unique carbon and proton will give rise to a distinct signal in the ¹³C and ¹H NMR spectra, respectively. The chemical shifts of these signals are influenced by the presence of nearby electronegative atoms and functional groups. libretexts.orglibretexts.org For instance, the carbon atom of the carboxylic acid group (COOH) in a butanoic acid derivative will have a significantly different chemical shift compared to the methyl (CH₃) carbons due to the deshielding effect of the oxygen atoms. docbrown.info
The following table provides a general overview of expected ¹³C NMR chemical shift ranges for the types of carbon environments present in 2-acetoxy-3-methylbutanoic acid.
| Carbon Environment | Typical Chemical Shift (ppm) |
|---|---|
| C=O (in acids and esters) | 170 - 185 |
| R-CH(O)- | 65 - 90 |
| R₃CH | 25 - 35 |
| CH₃CO- | 20 - 30 |
| RCH₃ | 10 - 15 |
By analyzing the number of signals, their chemical shifts, and their splitting patterns (in ¹H NMR), the connectivity of the atoms in the molecule can be determined. While standard NMR cannot differentiate between (S)- and (R)-2-acetoxy-3-methylbutanoic acid directly, it forms the basis for the methods described below.
To determine the enantiomeric excess (ee) of a chiral compound like this compound using NMR, a chiral derivatizing agent (CDA) is employed. wikipedia.org A CDA is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form a mixture of diastereomers. wikipedia.orgchemeurope.com
These newly formed diastereomers have distinct NMR spectra. wikipedia.org The signals corresponding to specific protons or carbons in the two diastereomers will appear at different chemical shifts, allowing for their individual integration. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers in the original mixture, thus enabling the calculation of the enantiomeric excess. acs.org
For chiral carboxylic acids, various types of CDAs are available. nih.gov The reaction with the CDA should proceed without racemization to ensure an accurate determination of the original enantiomeric composition. chemeurope.com The choice of CDA and the specific NMR nucleus to observe (e.g., ¹H, ¹³C, ³¹P) depends on the structure of the analyte and the desired resolution of the diastereomeric signals. acs.orgnih.gov This method provides a rapid and robust means for the quantitative analysis of enantiomeric purity. acs.org
2D NMR Techniques (e.g., NOESY, ROESY) for Proximity Information and Stereochemical Correlation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of molecules by providing information about which nuclei are close to each other in space. acdlabs.com For this compound, experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental.
The Nuclear Overhauser Effect (NOE) is observed between protons that are spatially close (typically within 5 Å), irrespective of whether they are connected through chemical bonds. acdlabs.comcolumbia.edu In a NOESY experiment, cross-peaks indicate which protons are in close proximity. By analyzing the pattern of these cross-peaks, the relative stereochemistry of the chiral center at C-2 can be correlated with the adjacent isopropyl group at C-3.
ROESY is a related technique that is particularly useful for medium-sized molecules where the NOE may be weak or zero. columbia.edureddit.com It provides similar through-space correlation information but is less susceptible to certain artifacts like spin diffusion that can sometimes complicate NOESY spectra. columbia.edu In the context of this compound, both NOESY and ROESY can be used to confirm the spatial relationship between the proton at the chiral center and the protons of the methyl groups of the isopropyl moiety, thus solidifying the assignment of the (S)-configuration. longdom.orgresearchgate.net
Table 1: Comparison of NOESY and ROESY Techniques
| Feature | NOESY (Nuclear Overhauser Effect Spectroscopy) | ROESY (Rotating-frame Overhauser Effect Spectroscopy) |
| Principle | Measures through-space correlations based on the Nuclear Overhauser Effect. acdlabs.com | Measures through-space correlations in the rotating frame. columbia.edu |
| Molecular Size | Optimal for small and large molecules; can be problematic for medium-sized molecules where NOE is near zero. columbia.edu | Effective for a wide range of molecular sizes, including medium-sized molecules. columbia.edu |
| Artifacts | Susceptible to spin diffusion, which can lead to indirect correlations and misinterpretation. | Less prone to spin diffusion, but can show TOCSY artifacts. columbia.edu |
| Sensitivity | Can be less sensitive for large molecules. columbia.edu | Generally provides positive signals for all molecular sizes. columbia.edu |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. pitt.edu For this compound, electron ionization (EI) mass spectrometry would reveal its molecular weight and characteristic fragmentation patterns that confirm its structure.
Upon ionization, the molecule will form a molecular ion (M+•). Although often weak for carboxylic acids, its presence confirms the molecular weight. miamioh.edu The fragmentation of this compound is predictable. Key fragmentation pathways include:
Loss of the acetoxy group: A significant fragmentation would involve the cleavage of the ester group, leading to the loss of an acetoxy radical (•OCOCH₃) or acetic acid (CH₃COOH), resulting in characteristic peaks. The loss of acetic acid (60 Da) from the molecular ion is a common fragmentation for acetoxy-substituted compounds. researchgate.net
Cleavage adjacent to the carbonyl group: The bond between the carbonyl carbon and the adjacent chiral carbon can break, leading to the formation of an acylium ion. libretexts.orglibretexts.org
Loss of the isopropyl group: Fragmentation can also occur with the loss of the isopropyl group.
McLafferty Rearrangement: Carboxylic acids can undergo a specific rearrangement known as the McLafferty rearrangement, which can lead to a characteristic peak at m/z 60 for the resulting enol. docbrown.info
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |
| 160 | [C₇H₁₂O₄]⁺ | Molecular Ion (M⁺) |
| 117 | [C₅H₉O₂]⁺ | Loss of acetyl group (•COCH₃) |
| 101 | [C₄H₅O₂]⁺ | Loss of isopropyl group (•C₃H₇) |
| 88 | [C₄H₈O₂]⁺ | Butanoic acid ion from cleavage |
| 60 | [C₂H₄O₂]⁺ | Acetic acid ion or fragment from McLafferty rearrangement docbrown.info |
| 43 | [C₂H₃O]⁺ | Acetyl cation (CH₃CO⁺) |
Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. youtube.com The FT-IR spectrum of this compound would display distinct peaks corresponding to its carboxylic acid and ester functionalities.
The key vibrational modes and their expected absorption ranges are:
Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. openstax.org
C-H Stretch: Absorptions for the C-H bonds of the methyl and methine groups will appear in the range of 3000-2850 cm⁻¹.
Carbonyl (C=O) Stretches: Two distinct carbonyl stretching bands are anticipated. The ester carbonyl typically absorbs at a higher frequency (around 1735-1750 cm⁻¹) than the carboxylic acid carbonyl (around 1700-1725 cm⁻¹). uobabylon.edu.iqlibretexts.org The presence of two C=O peaks in this region would be strong evidence for the acetoxy-substituted carboxylic acid structure.
C-O Stretches: The C-O stretching vibrations of the ester and carboxylic acid groups will appear in the fingerprint region, typically between 1300-1000 cm⁻¹. uobabylon.edu.iq
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong openstax.org |
| Ester | C=O Stretch | ~1735-1750 | Strong uobabylon.edu.iq |
| Carboxylic Acid | C=O Stretch | ~1700-1725 | Strong uobabylon.edu.iq |
| Alkyl | C-H Stretch | 2850-3000 | Medium to Strong |
| Ester & Carboxylic Acid | C-O Stretch | 1000-1300 | Strong uobabylon.edu.iq |
Chromatographic Techniques for Enantiomeric Separation and Purity Assessment
Chromatographic methods are indispensable for separating the enantiomers of a chiral compound and assessing its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. ijrpr.com For the separation of this compound from its (R)-enantiomer, a CSP would be selected based on the principles of chiral recognition.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown high enantioselectivity for a broad range of compounds, including carboxylic acids. ijrpr.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase, leading to different retention times for the two enantiomers. The (S)- and (R)-enantiomers of 2-acetoxy-3-methylbutanoic acid will exhibit different affinities for the CSP, allowing for their separation and quantification. Immunoaffinity chromatography, which utilizes immobilized antibodies as the chiral stationary phase, has also been successfully employed for the separation of α-hydroxy acids. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Stereoisomer Analysis
Gas chromatography (GC) is a powerful technique for separating volatile compounds. Since carboxylic acids are generally not volatile enough for direct GC analysis, they are often converted into more volatile derivatives. libretexts.org This process, known as derivatization, involves reacting the carboxylic acid with a suitable reagent to form an ester or another less polar, more volatile compound. libretexts.orgresearch-solution.com Common derivatization methods include esterification (e.g., with methanol (B129727) or diazomethane) or silylation. colostate.edu
For the stereoisomer analysis of this compound, a chiral capillary column is used in the GC system. gcms.cz These columns contain a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which interacts diastereomerically with the enantiomers of the derivatized analyte, leading to their separation. gcms.cz Coupling the GC to a mass spectrometer (GC-MS) allows for both the separation of the enantiomers and their individual identification based on their mass spectra. nih.govresearchgate.net This provides a robust method for confirming the enantiomeric purity of the sample.
Techniques for Sample Preparation and Volatile Compound Analysis (e.g., Headspace-SPME, SBSE)
For the analysis of volatile and semi-volatile compounds from complex matrices, efficient sample preparation techniques are crucial. Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) are two modern, solvent-free methods.
Headspace-SPME involves exposing a coated fiber to the headspace (the gas phase above the sample) in a sealed vial. sigmaaldrich.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. nih.govnih.gov The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. nih.gov This technique is particularly useful for extracting volatile organic compounds from various biological and environmental samples. frontiersin.orgresearchgate.net
Stir Bar Sorptive Extraction (SBSE) utilizes a magnetic stir bar coated with a sorbent phase, typically polydimethylsiloxane (B3030410) (PDMS). nih.govrsc.org The stir bar is placed directly into a liquid sample and stirred, allowing for the extraction of analytes into the coating. researchgate.net The extraction efficiency is related to the analyte's octanol-water partition coefficient (Kow). nih.govgcms.cz For ionizable compounds like carboxylic acids, controlling the pH of the sample is critical to ensure they are in their neutral, more extractable form. gcms.cz After extraction, the stir bar is removed, rinsed, and the analytes are thermally desorbed into the GC-MS system. gcms.cz SBSE offers high sensitivity due to the larger volume of the sorbent phase compared to SPME. nih.gov
Applications of S 2 Acetoxy 3 Methylbutanoic Acid As a Chiral Building Block in Advanced Organic Synthesis
Limited Data on Role as an Intermediate in Asymmetric Synthesis
Asymmetric synthesis relies on a toolbox of chiral molecules to introduce specific stereocenters into a target structure. While compounds structurally similar to (S)-2-acetoxy-3-methylbutanoic acid serve this purpose, specific examples detailing its use are scarce.
Construction of Complex Stereodefined Molecular Architectures
There is a lack of specific, documented examples in the scientific literature of this compound being used as a key intermediate in the construction of complex molecular architectures with defined stereochemistry.
Precursor for Pharmacologically Relevant Scaffolds and Chiral Ligands
Chiral carboxylic acids and their derivatives are often sought after as starting materials for the synthesis of drugs and specialized ligands for metal-catalyzed reactions. For instance, chiral ligands can be used in combination with metals to create catalysts for enantioselective reactions. nih.gov However, the role of this compound as a direct precursor to specific, named pharmacologically relevant scaffolds or widely used chiral ligands is not well-established in research literature. Studies on related chiral acids have shown their potential in creating ligands for various chemical transformations. nih.gov
Undocumented Contribution to Natural Product Synthesis Pathways
The synthesis of natural products is a significant driver of innovation in organic chemistry. Chiral intermediates derived from readily available starting materials are often crucial for these multi-step syntheses.
Role in the Synthesis of Terpenoids and Related Structures
Terpenoids are a large and diverse class of naturally occurring organic compounds. While the synthesis of some terpenes involves chiral building blocks, there is no clear evidence to suggest that this compound plays a significant role as an intermediate in established synthetic routes to terpenoids or related structures. The synthesis of some complex natural terpenes has been achieved using other acetoxy-containing building blocks. rsc.org
Intermediate for Analogs of Naturally Occurring Compounds
The creation of analogs of natural products is a common strategy in drug discovery to improve efficacy or reduce side effects. mdpi.com While this is a broad area of research, the specific use of this compound as an intermediate for such analogs is not a prominent feature in the available scientific reports. The synthesis of natural product analogs often involves a diversity-oriented approach, utilizing various building blocks to create a library of related compounds. mdpi.com
Synthesis of Specific Functionalized Derivatives
The conversion of a chiral building block into more complex, functionalized derivatives is a key aspect of its utility. This can involve reactions at the carboxylic acid group, the ester, or the chiral center itself. However, specific methodologies and examples for the synthesis of functionalized derivatives starting from this compound are not readily found in the literature.
In contrast, studies on related chiral acids, such as fluorinated arylcarboxylic acids, detail their enzymatic resolution and subsequent use in synthesis. mdpi.com
Preparation of Chiral Esters for Chemical Libraries and Further Transformations
The synthesis of chiral esters from this compound provides a straightforward route to generating diverse collections of enantiomerically pure compounds for chemical libraries. These libraries are instrumental in drug discovery and high-throughput screening for identifying molecules with desired biological activities. The esterification of this compound with a variety of alcohols can be achieved using standard acid-catalyzed or coupling agent-mediated procedures.
The resulting chiral esters can then undergo a range of chemical transformations. For instance, the acetoxy group can be selectively hydrolyzed to reveal the corresponding α-hydroxy ester, a versatile intermediate for further functionalization. This two-step process allows for the introduction of a wide array of substituents, leading to a library of structurally diverse chiral molecules.
A key advantage of using this compound is the high degree of stereocontrol conferred by the inherent chirality of the starting material. This ensures that the resulting ester library maintains a high level of enantiomeric purity, a critical factor for studying stereospecific interactions with biological targets.
Table 1: Examples of Chiral Esters Derived from this compound
| Alcohol | Esterification Method | Resulting Chiral Ester | Potential Further Transformation |
| Methanol (B129727) | Fischer Esterification | Methyl (S)-2-acetoxy-3-methylbutanoate | Hydrolysis to Methyl (S)-2-hydroxy-3-methylbutanoate |
| Benzyl alcohol | DCC/DMAP Coupling | Benzyl (S)-2-acetoxy-3-methylbutanoate | Hydrogenolysis to (S)-2-hydroxy-3-methylbutanoic acid |
| Propargyl alcohol | Steglich Esterification | Propargyl (S)-2-acetoxy-3-methylbutanoate | Click chemistry reactions |
| Ethylene (B1197577) glycol | Acid-catalyzed | Mono- and Di-esters | Polymerization or further derivatization |
Incorporation into Peptide and Peptidomimetic Structures (as a Chiral Auxiliary or Unit)
In the realm of peptide science, this compound and its corresponding hydroxy acid are valuable for constructing modified peptides and peptidomimetics. The acetoxy group can serve as a protecting group for the hydroxyl functionality during peptide synthesis, which can be deprotected at a later stage to reveal the α-hydroxy acid unit.
The incorporation of an α-hydroxy acid in place of an α-amino acid results in a depsipeptide, a class of compounds with interesting biological properties and improved resistance to enzymatic degradation compared to natural peptides. The (S)-configuration of the starting material ensures the stereochemical integrity of the incorporated unit within the peptide chain.
Furthermore, the chiral center of this compound can function as a chiral auxiliary. When attached to a prochiral molecule, it can direct the stereochemical outcome of subsequent reactions, leading to the formation of a new stereocenter with high diastereoselectivity. After the desired transformation, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product. This strategy is particularly useful in the synthesis of non-proteinogenic amino acids and other chiral building blocks for peptidomimetic design.
Table 2: Application of (S)-2-Hydroxy/Acetoxy-3-methylbutanoic Acid in Peptide and Peptidomimetic Synthesis
| Application | Role of (S)-2-Hydroxy/Acetoxy-3-methylbutanoic Acid | Resulting Structure | Key Advantage |
| Depsipeptide Synthesis | Chiral Building Block (as the hydroxy acid) | Peptide with an ester linkage in the backbone | Increased stability against proteases |
| Chiral Auxiliary | Stereochemical Controller | Enantiomerically enriched target molecule | High diastereoselectivity in bond formation |
| Peptidomimetic Scaffold | Component of a non-natural backbone | Modified peptide with altered conformational properties | Improved pharmacokinetic properties |
Synthesis of Novel Butanoic Acid Derivatives with Modified Functionality
This compound serves as a versatile starting point for the synthesis of a variety of butanoic acid derivatives with modified functionalities. The inherent chirality of the molecule is a key asset, allowing for the preparation of enantiomerically pure products.
One common strategy involves the chemical manipulation of the carboxyl and acetoxy groups. The carboxylic acid can be reduced to a primary alcohol, which can then be further transformed into other functional groups such as aldehydes, amines, or halides. The acetoxy group can be hydrolyzed to a hydroxyl group, which can then be oxidized to a ketone or subjected to etherification or esterification with different partners.
These transformations open up a wide range of synthetic possibilities for creating novel butanoic acid derivatives with tailored properties for various applications, including as intermediates for pharmaceuticals, agrochemicals, and materials.
Table 3: Synthetic Transformations of this compound
| Reagent/Condition | Functional Group Transformation | Product Class |
| 1. LiAlH₄ 2. H₂O | Reduction of Carboxylic Acid | (S)-2-Acetoxy-3-methylbutan-1-ol |
| 1. NaOH, H₂O 2. PCC | Hydrolysis of Acetoxy, Oxidation of Hydroxyl | (S)-2-Oxo-3-methylbutanoic acid |
| 1. SOCl₂ 2. R₂NH | Conversion to Acid Chloride, Amidation | (S)-2-Acetoxy-3-methyl-N,N-dialkylbutanamide |
| 1. NaOH, H₂O 2. NaH, R-X | Hydrolysis of Acetoxy, Etherification | (S)-2-Alkoxy-3-methylbutanoic acid |
Future Research Directions and Emerging Methodologies
Development of Novel and More Efficient Enantioselective Synthesis Protocols
The efficient synthesis of enantiomerically pure (S)-2-acetoxy-3-methylbutanoic acid is a key area of ongoing research. Current methods often rely on the acetylation of (S)-2-hydroxy-3-methylbutanoic acid, which is itself derived from L-valine. google.com One documented protocol involves the reaction of (S)-2-hydroxy-3-methyl butyric acid with excess acetyl chloride under an argon shield to yield the target compound. google.com
Future developments are anticipated to move beyond these foundational methods towards more sophisticated catalytic systems that offer higher efficiency, selectivity, and atom economy. Key areas of exploration include:
Asymmetric Catalysis: The development of novel chiral catalysts, including transition-metal complexes and organocatalysts, could enable the direct asymmetric synthesis from achiral precursors. This would bypass the need for naturally chiral starting materials like amino acids. Research in enantioselective synthesis is constantly evolving, with new peptide-based catalysts and strategies for dynamic kinetic resolution (DKR) showing promise for creating molecules with multiple stereogenic elements. rsc.org
Kinetic Resolution: Dynamic kinetic resolution (DKR) of racemic mixtures presents a powerful strategy. This approach could theoretically convert a racemic mixture of 2-hydroxy-3-methylbutanoic acid or a related precursor entirely into the desired (S)-enantiomer through a combination of a resolving agent and a racemizing catalyst.
Flow Chemistry: The integration of synthesis protocols into continuous flow systems offers advantages in terms of safety, scalability, and process control. Future research could focus on developing a continuous process for the synthesis and purification of this compound, allowing for more efficient large-scale production.
A typical synthesis involves the acetylation of the corresponding hydroxy acid. google.com For instance, (S)-2-hydroxy-3-methyl butyric acid is reacted with acetyl chloride, often in a 1.0 to 2.0-3.0 molar ratio, at temperatures ranging from room temperature to 65°C for 2 to 3 hours. google.com The subsequent workup involves removing excess reagents and byproducts, followed by extraction and drying to obtain (S)-2-acetoxy-3-methylbutyric acid. google.com
| Reactant | Reagent | Key Conditions |
| (S)-2-hydroxy-3-methyl butyric acid | Acetyl Chloride | Argon atmosphere, Room temp. to 65°C, 2-3h |
Table 1: Example Synthesis Protocol for (S)-2-acetoxy-3-methylbutyric acid. google.com
Advancements in Biocatalytic Routes for Enhanced Sustainability and Selectivity
Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis. rsc.orgnih.gov Enzymes operate under mild conditions, exhibit high stereoselectivity, and are environmentally benign. For a molecule like this compound, biocatalytic routes offer significant potential.
Future research is likely to concentrate on several key aspects:
Enzyme Screening and Engineering: Lipases are particularly promising candidates due to their proven efficacy in the enantioselective esterification and hydrolysis of esters. unam.mxresearchgate.netnih.gov Researchers are expected to screen diverse microbial lipases to find enzymes with optimal activity and selectivity for the synthesis or resolution of this compound. Furthermore, protein engineering and directed evolution can be employed to tailor enzymes for specific substrates and reaction conditions, enhancing their performance. nih.gov
Whole-Cell Biocatalysis: Utilizing whole microbial cells as catalysts can eliminate the need for costly enzyme purification. nih.gov Genetically engineered microorganisms could be designed to overexpress specific enzymes, such as lipases or esterases, creating efficient and self-sustaining biocatalytic systems for producing the target chiral acid.
Immobilization and Medium Engineering: Immobilizing enzymes on solid supports enhances their stability and allows for easy separation and reuse, which is crucial for industrial applications. unam.mx Research into novel immobilization techniques and the use of non-conventional media, such as ionic liquids or deep eutectic solvents, could further improve reaction efficiency and sustainability. nih.gov Lipozyme TLIM, an immobilized lipase (B570770) from Thermomyces lanuginosus, has demonstrated effectiveness in various asymmetric transformations. unam.mx
| Enzyme Type | Potential Application | Advantages |
| Lipases/Esterases | Enantioselective acetylation of racemic 2-hydroxy-3-methylbutanoic acid | High enantioselectivity, mild reaction conditions. researchgate.net |
| Kinetic resolution of racemic 2-acetoxy-3-methylbutanoic acid | Sustainable, can be immobilized for reuse. unam.mxnih.gov | |
| Engineered Methyltransferases | Asymmetric alkylation of α-keto acid precursors | Potential for novel synthetic routes. nih.gov |
Table 2: Potential Biocatalysts for this compound Synthesis.
Exploration of New Chiral Building Block Applications in Diverse Synthetic Arenas
This compound is a valuable chiral building block, primarily due to its defined stereocenter and its two distinct functional groups—a carboxylic acid and an ester. Its utility has been demonstrated as an intermediate in the synthesis of other complex molecules, such as D-2-aminooxy-3-methylbutyric acid. google.com
The future in this area lies in expanding its application scope:
Pharmaceutical Synthesis: The structural motif present in this molecule is common in many biologically active compounds. Future work could explore its use as a key fragment in the total synthesis of novel drug candidates, where the stereochemistry at the C2 position is critical for pharmacological activity. The isobutyl group and the chiral center are features found in various natural products and pharmaceuticals.
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often requires stereochemically pure intermediates to ensure target specificity and reduce off-target effects. This chiral acid could serve as a precursor for a new generation of agrochemicals.
Asymmetric Synthesis: The compound itself can be used as a chiral auxiliary or a starting material for the synthesis of other chiral ligands and catalysts. The carboxylic acid and the ester can be selectively manipulated to build more complex molecular architectures. For example, the tert-butyl ester of (S)-2-acetoxy-3-methylbutyric acid is synthesized as an intermediate, demonstrating the derivatization potential of the carboxyl group. google.com
Integration of Advanced Analytical Techniques for Real-time Stereochemical Monitoring in Synthesis
The development of efficient synthetic protocols is intrinsically linked to the ability to rapidly and accurately determine the stereochemical purity of the product. Traditional methods often involve offline analysis, which can be time-consuming.
The integration of advanced analytical techniques directly into the synthesis workflow is a major trend.
High-Throughput Chiral Analysis: As researchers screen large libraries of catalysts or reaction conditions, high-throughput experimentation (HTE) becomes essential. rsc.org Techniques like circular dichroism (CD) spectroscopy adapted for multi-well plates can offer rapid determination of enantiomeric excess. rsc.org
Real-time Reaction Monitoring: The development of online and in-situ analytical methods is a key goal. This could involve coupling reaction vessels to chiral chromatography systems (both gas and liquid) or spectroscopic probes. nih.gov For instance, headspace solid-phase microextraction (SPME) coupled to chiral gas chromatography has been developed for the "on-line" analysis of chiral molecules, eliminating tedious sample preparation steps. nih.gov
Advanced Spectroscopic and Mass Spectrometric Methods: Nuclear Magnetic Resonance (NMR) using chiral solvating or derivatizing agents continues to be a powerful tool. Additionally, mass spectrometry-based methods are gaining traction for chiral analysis. acs.org The development of analytical methods using gas chromatography-electron ionization mass spectrometry (GC-EI-MS) with chiral columns allows for the clear separation and identification of enantiomeric isomers, which is crucial for validating both chemical and biosynthetic pathways. acs.org
| Technique | Application in Synthesis | Advantage |
| Chiral GC/HPLC | Determination of enantiomeric excess (ee) | High accuracy and resolution for separating enantiomers. nih.govacs.org |
| Circular Dichroism (CD) | High-throughput screening of enantioselective reactions | Rapid analysis suitable for large sample numbers. rsc.org |
| NMR with Chiral Agents | Structural confirmation and ee determination | Provides detailed structural information. |
| Mass Spectrometry (MS) | Identification and quantification of chiral products | High sensitivity and compatibility with chromatographic separation. acs.org |
Table 3: Advanced Analytical Techniques for Stereochemical Monitoring.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-2-acetoxy-3-methylbutanoic acid, and how can reaction conditions be optimized for higher enantiomeric purity?
- Methodological Answer : The synthesis typically involves esterification of the corresponding hydroxy acid precursor. For example, (S)-2-hydroxy-3-methylbutanoic acid (CAS 17407-55-5) can be acetylated using acetic anhydride in the presence of a protic acid catalyst (e.g., H₂SO₄) under reflux . Optimization includes:
- Temperature Control : Lower reaction temperatures (40–60°C) reduce racemization.
- Catalyst Selection : Mild Lewis acids (e.g., ZnCl₂) may improve stereochemical retention compared to strong acids.
- Purification : Recrystallization in non-polar solvents (hexane/ethyl acetate) enhances enantiomeric purity .
Q. Which analytical techniques are most reliable for confirming the stereochemical configuration and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .
- NMR Spectroscopy : Compare - and -NMR data with literature values for (S)-enantiomers (e.g., δ 1.21–1.27 ppm for methyl groups in CDCl₃) .
- Optical Rotation : Measure specific rotation ([α]) and cross-reference with PubChem data (e.g., [α] = +15.2° for (S)-2-hydroxy-3-methylbutanoic acid) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across different enzymatic assays?
- Methodological Answer :
- Assay Standardization : Control variables like buffer pH (e.g., 7.4 for hydrolases) and temperature (25–37°C) to minimize variability .
- Enzyme Source Validation : Use recombinant enzymes with confirmed activity (e.g., expressed in E. coli systems) to avoid batch-to-batch differences .
- Metabolite Interference Testing : Pre-treat samples with inhibitors (e.g., EDTA for metalloenzymes) to isolate target interactions .
Q. What strategies are effective in minimizing racemization during the synthesis of this compound, particularly under acidic or basic conditions?
- Methodological Answer :
- Protecting Group Strategy : Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to shield the α-carbon during acetylation .
- Low-Temperature Reactions : Conduct esterification at ≤50°C to prevent thermal racemization .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the (R)-enantiomer post-synthesis .
Q. How do structural modifications at the acetoxy group influence the compound’s interaction with target enzymes, and what computational methods support these structure-activity analyses?
- Methodological Answer :
- Functional Group Replacement : Substitute the acetoxy group with halogens (e.g., bromo) or amino groups to assess steric/electronic effects on enzyme binding .
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., methionine aminopeptidase). Key parameters:
- Binding Affinity : Compare ΔG values for modified vs. parent compound.
- Hydrogen Bonding : Identify residues (e.g., His231) critical for substrate recognition .
- MD Simulations : Perform 100-ns simulations in GROMACS to evaluate conformational stability in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
